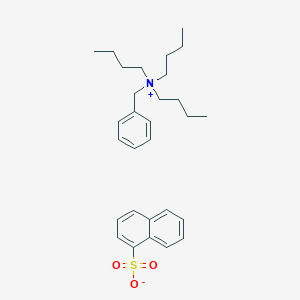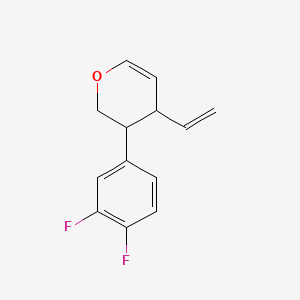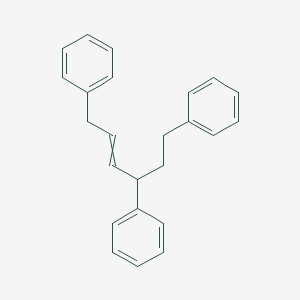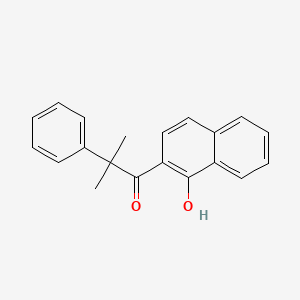
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- is a complex organic compound known for its unique structural properties. This compound features a propanone backbone with a hydroxy-naphthalenyl group and a phenyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 1-hydroxy-2-naphthalene with 2-methyl-2-phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Analyse Chemischer Reaktionen
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-naphthalenyl group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- can be compared with similar compounds such as:
- 1-Propanone, 1-(2-hydroxyphenyl)-2-methyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-ethyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-(4-methylphenyl)-
These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical properties and applications. The unique combination of the hydroxy-naphthalenyl and phenyl groups in 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- distinguishes it from its analogs, offering distinct reactivity and interaction profiles.
Eigenschaften
CAS-Nummer |
251442-76-9 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(1-hydroxynaphthalen-2-yl)-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C20H18O2/c1-20(2,15-9-4-3-5-10-15)19(22)17-13-12-14-8-6-7-11-16(14)18(17)21/h3-13,21H,1-2H3 |
InChI-Schlüssel |
OOEOJUAAIKFFOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

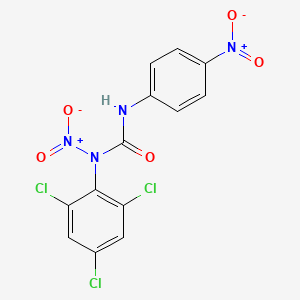

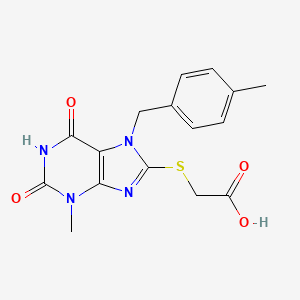
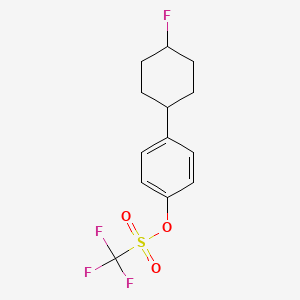
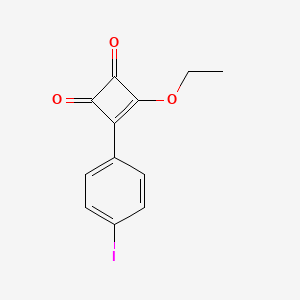
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)

